molecular formula C20H19N3O3 B2356978 Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate CAS No. 1448135-09-8

Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate

Cat. No. B2356978
CAS RN: 1448135-09-8
M. Wt: 349.39
InChI Key: XCIGKZJAKQOCAI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of organic compounds known for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .

Scientific Research Applications

Synthesis and Characterization

Imidazo[1,2-a]pyridines and related compounds have been the subject of extensive research due to their interesting chemical properties and potential applications. The synthesis of these compounds often involves multicomponent reactions, showcasing their versatility and the breadth of chemical transformations they undergo. For example, Pan et al. (2010) described the facile three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes, providing a straightforward approach to fully substituted furans, highlighting their application in organic synthesis (Pan et al., 2010). Similarly, Du Hui-r (2014) explored the synthesis of imidazo[1,2-a]pyridine carboxylic acid derivatives, underscoring the compound's potential in creating versatile chemical frameworks (Du Hui-r, 2014).

Biological Activity

The investigation into the biological activity of imidazo[1,2-a]pyridines has led to the discovery of their potential as antiulcer agents, as demonstrated by Starrett et al. (1989). They synthesized imidazo[1,2-a]pyridines substituted at the 3-position, aiming to explore their antisecretory and cytoprotective properties (Starrett et al., 1989). This line of research offers a glimpse into the therapeutic potential of these compounds, extending beyond their chemical properties to their interactions with biological systems.

Material Science and Catalysis

The application of imidazo[1,2-a]pyridines extends into material science and catalysis, where their structural characteristics facilitate the synthesis of complex molecular architectures. For instance, Li et al. (2012) reported the synthesis of novel 2D cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, showcasing the utility of these compounds in constructing advanced materials with potential applications in catalysis and molecular recognition (Li et al., 2012).

Mechanism of Action

properties

IUPAC Name

methyl 4-[cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-26-20(25)15-7-5-14(6-8-15)19(24)23(16-9-10-16)13-17-12-21-18-4-2-3-11-22(17)18/h2-8,11-12,16H,9-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIGKZJAKQOCAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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